

(Asp)2-Rhodamine 110 for Apoptosis Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

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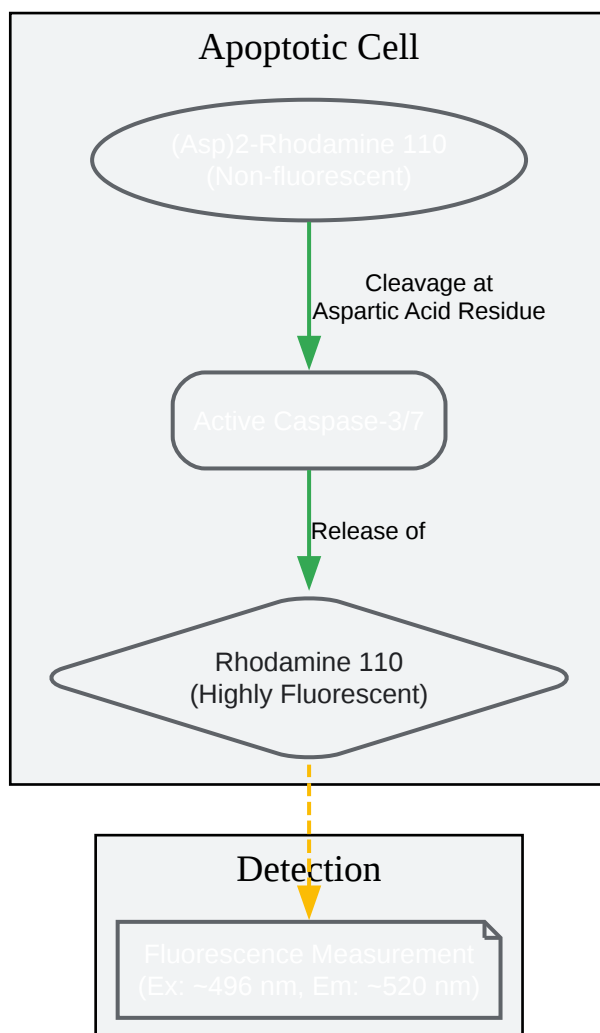
Introduction

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, development, and the elimination of damaged or infected cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are key executioner enzymes that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. The detection of active caspases is, therefore, a reliable and early indicator of apoptosis.

(Asp)2-Rhodamine 110, also known as D2R, is a fluorogenic substrate designed for the sensitive detection of caspase activity in living cells and cell lysates. This substrate consists of the highly fluorescent dye Rhodamine 110 linked to two aspartic acid residues. In its intact, non-fluorescent form, the substrate can permeate the cell membrane. Upon the activation of apoptosis, executioner caspases, which recognize and cleave peptide bonds C-terminal to aspartate residues, hydrolyze the substrate. This cleavage releases the Rhodamine 110 fluorophore, resulting in a significant increase in fluorescence, which can be quantitatively measured. This guide provides a comprehensive overview of the principles, protocols, and data analysis for using **(Asp)2-Rhodamine 110** in apoptosis research.

Mechanism of Action

The detection of apoptosis using **(Asp)2-Rhodamine 110** is based on the substrate's specific recognition and cleavage by activated executioner caspases, primarily caspase-3 and caspase-7.



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Figure 1. Mechanism of **(Asp)2-Rhodamine 110** cleavage.

In healthy cells, caspases are present as inactive zymogens. Upon receiving apoptotic stimuli, a cascade of activation leads to the formation of active executioner caspases. **(Asp)2-Rhodamine 110**, being cell-permeable, enters the cytoplasm. In apoptotic cells, the active caspases cleave the aspartic acid residues from the Rhodamine 110 core. This two-step cleavage process first yields a mono-amide intermediate and then the fully fluorescent

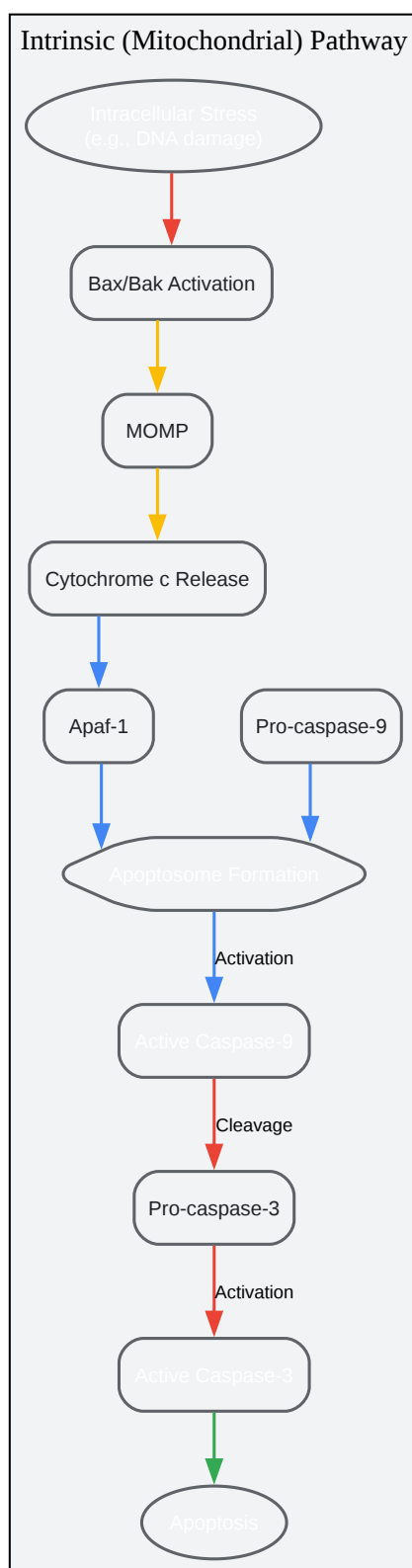
Rhodamine 110. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the cell.

Signaling Pathways Leading to Caspase-3 Activation

The activation of caspase-3 is a central event in apoptosis and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge to activate executioner caspases.[1][2]

Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[3] These signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, like Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.[2][4] Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, forms a complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[5][6] Activated caspase-9, in turn, cleaves and activates pro-caspase-3, initiating the execution phase of apoptosis.[6]

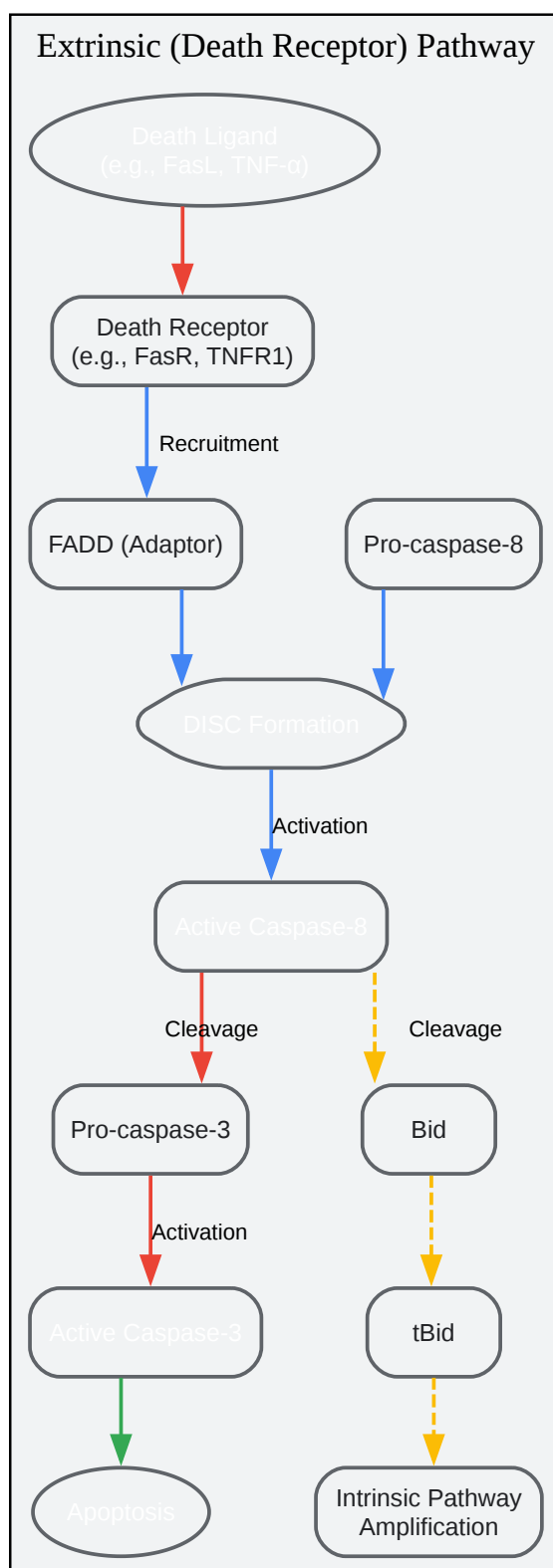


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Figure 2. The intrinsic pathway of apoptosis.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF- α , to their corresponding death receptors (e.g., FasR, TNFR1) on the cell surface.^[2]^[4] This ligand-receptor binding leads to the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), which in turn recruit pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).^[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation.^[5] Active caspase-8, an initiator caspase, can then directly cleave and activate pro-caspase-3.^[2] Additionally, caspase-8 can cleave the Bcl-2 family protein Bid into tBid, which then activates the intrinsic pathway, thus amplifying the apoptotic signal.^[6]



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Figure 3. The extrinsic pathway of apoptosis.

Data Presentation

The following tables summarize the key quantitative data for **(Asp)2-Rhodamine 110** and its fluorescent product, Rhodamine 110. Note that some kinetic data are based on similar DEVD-Rhodamine 110 substrates.

Table 1: Spectroscopic Properties

Parameter	(Asp)2-Rhodamine 110 (Uncleaved)	Rhodamine 110 (Cleaved)
Excitation Maximum (λ_{ex})	~496 nm	~496 nm
Emission Maximum (λ_{em})	Non-fluorescent	~520 nm
Molar Extinction Coefficient (ϵ)	N/A	~78,000 $\text{cm}^{-1}\text{M}^{-1}$
Quantum Yield (Φ)	N/A	~0.9

Table 2: Reagent and Assay Parameters

Parameter	Recommended Value	Notes
Solvent for Stock Solution	DMSO	Prepare a concentrated stock (e.g., 1-10 mM).
Storage of Stock Solution	-20°C, protected from light and moisture	Aliquot to avoid repeated freeze-thaw cycles.
Typical Final Concentration (Live Cells)	1-10 μM	Optimal concentration should be determined empirically for each cell type.
Typical Final Concentration (Cell Lysates)	10-50 μM	Higher concentration may be needed for in vitro assays.
Incubation Time (Live Cells)	30-60 minutes	Time may vary depending on the cell type and apoptosis inducer.
Incubation Temperature	37°C	For live cell assays.

Experimental Protocols

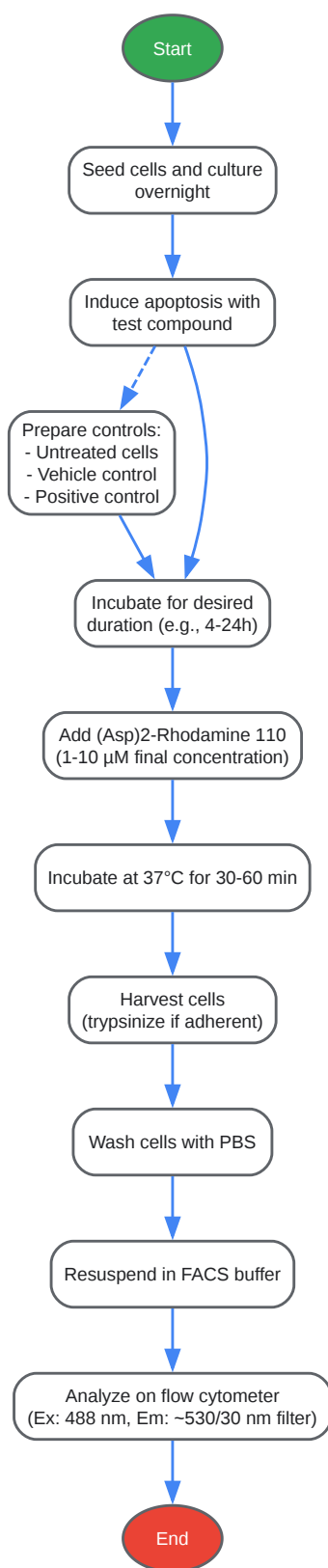
Detailed methodologies for using **(Asp)2-Rhodamine 110** in flow cytometry and fluorescence microscopy are provided below.

Reagent Preparation

- Stock Solution Preparation:
 - Dissolve **(Asp)2-Rhodamine 110** in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
 - Store at -20°C, protected from light.
- Working Solution Preparation:
 - On the day of the experiment, dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration (e.g., 1-10 µM for live cells).

Flow Cytometry Assay

This protocol provides a general framework for detecting caspase activity in apoptotic cells using flow cytometry.



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Figure 4. Flow cytometry experimental workflow.

Materials:

- Cells of interest
- Complete cell culture medium
- Apoptosis-inducing agent
- **(Asp)2-Rhodamine 110** stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- FACS buffer (e.g., PBS with 1% BSA)
- Flow cytometer tubes
- Flow cytometer with a 488 nm laser

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.
- Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent at various concentrations and for different durations. Include appropriate controls, such as untreated cells and vehicle-treated cells.
- Substrate Loading: Add the **(Asp)2-Rhodamine 110** working solution directly to the cell culture medium to a final concentration of 1-10 μM .
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.
- Cell Harvesting:
 - For suspension cells, gently transfer the cell suspension to flow cytometer tubes.

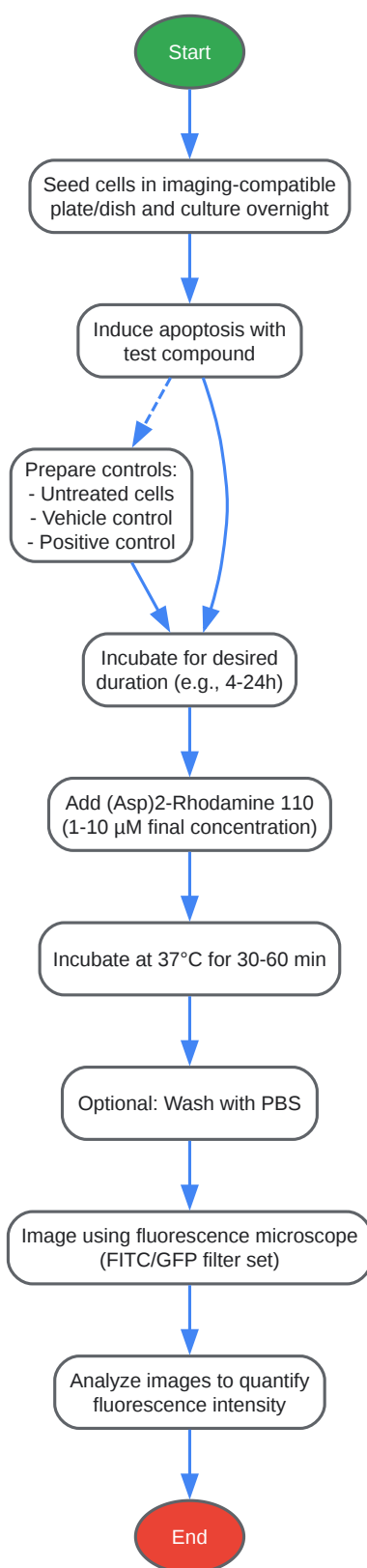
- For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle method (e.g., trypsinization, followed by neutralization with complete medium).
- Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Repeat the wash step.
- Resuspension: Resuspend the cell pellet in 0.5 mL of FACS buffer.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm excitation laser. Detect the green fluorescence of Rhodamine 110 using a filter appropriate for FITC (e.g., 530/30 nm). Collect data for at least 10,000 events per sample.

Data Analysis:

- Gate the cell population based on forward and side scatter to exclude debris.
- Generate a histogram of fluorescence intensity for the gated population.
- Apoptotic cells will show a significant shift to higher fluorescence intensity compared to the non-apoptotic control population.
- Quantify the percentage of fluorescent (apoptotic) cells.

Fluorescence Microscopy Assay

This protocol is suitable for the qualitative and quantitative analysis of apoptosis in adherent cells using fluorescence microscopy.



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Figure 5. Fluorescence microscopy experimental workflow.

Materials:

- Adherent cells
- Imaging-compatible plates or dishes (e.g., black-walled, clear-bottom plates)
- Complete cell culture medium
- Apoptosis-inducing agent
- **(Asp)2-Rhodamine 110** stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with a FITC/GFP filter set and an environmental chamber (for live-cell imaging)

Procedure:

- Cell Seeding: Seed adherent cells in an appropriate imaging vessel and allow them to attach and grow overnight.
- Induction of Apoptosis: Treat the cells with the apoptosis-inducing agent. Include necessary controls.
- Substrate Loading: Add the **(Asp)2-Rhodamine 110** working solution to the cells to a final concentration of 1-10 μM .
- Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
- Imaging:
 - For endpoint analysis, you may gently wash the cells with PBS to remove excess substrate, although this is often not necessary.
 - For live-cell imaging, place the plate in the fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

- Acquire images using a filter set appropriate for Rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm).
- For kinetic studies, acquire images at multiple time points.

Data Analysis:

- Visually inspect the images for an increase in green fluorescence in the treated cells compared to controls.
- Use image analysis software to quantify the fluorescence intensity per cell or per field of view.
- The increase in green fluorescence is proportional to the level of caspase activity.

Conclusion

(Asp)2-Rhodamine 110 is a sensitive and reliable tool for the detection of apoptosis through the measurement of executioner caspase activity. Its cell-permeable nature and the significant fluorescence enhancement upon cleavage make it suitable for a variety of applications, including flow cytometry and fluorescence microscopy. By following the detailed protocols and understanding the underlying principles of caspase activation outlined in this guide, researchers can effectively incorporate this assay into their studies to investigate programmed cell death in various biological contexts. The quantitative data and workflow diagrams provided serve as a practical resource for experimental design and data interpretation in the fields of cell biology, cancer research, and drug development.

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- To cite this document: BenchChem. [(Asp)2-Rhodamine 110 for Apoptosis Detection: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589680#asp-2-rhodamine-110-for-apoptosis-detection]

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